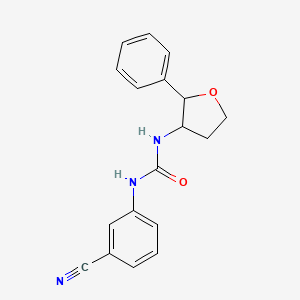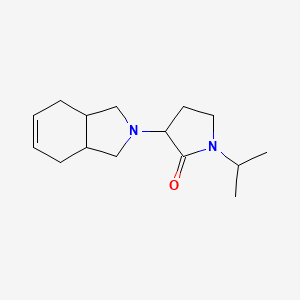![molecular formula C14H25N3O B7585266 9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepines. It is a potent and selective antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. DMCM has been widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the brain and behavior.
Mechanism of Action
9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide acts as a competitive antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the brain. By binding to the benzodiazepine site of the receptor, 9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide prevents the binding of benzodiazepines and other positive allosteric modulators, thereby reducing the activity of the receptor. This leads to a decrease in the inhibitory tone of the brain and an increase in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide are similar to those of other benzodiazepine antagonists. It has been shown to increase anxiety, impair memory, and induce seizures in animal models. 9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide has also been shown to block the sedative and anxiolytic effects of benzodiazepines and other positive allosteric modulators of the GABA-A receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of 9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide is its high selectivity for the GABA-A receptor and its ability to block the effects of benzodiazepines and other positive allosteric modulators. This makes it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, 9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide has some limitations, such as its low solubility in water and its tendency to induce seizures at high doses.
Future Directions
There are several future directions for research on 9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide and its effects on the brain and behavior. One area of interest is the role of GABA-A receptors in the regulation of sleep and wakefulness, as well as their interactions with other neurotransmitter systems. Another area of research is the development of new benzodiazepine antagonists with improved selectivity and pharmacological properties. Finally, there is a need for more studies on the long-term effects of 9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide and other benzodiazepine antagonists on brain function and behavior.
Synthesis Methods
The synthesis of 9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide involves several steps, starting from the reaction of 2,2-dimethyl-1,3-dioxolane with ethylene diamine to form the corresponding diamine intermediate. This intermediate is then reacted with cyclobutanone in the presence of a Lewis acid catalyst to produce the desired cyclobutyl derivative. The final step involves the reaction of the cyclobutyl derivative with 9-methyl-9-azabicyclo[4.2.1]nonan-3-one in the presence of a base to form 9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide.
Scientific Research Applications
9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide has been extensively used in scientific research to study the mechanism of action of benzodiazepines and their effects on the brain and behavior. It has been used to investigate the role of GABA-A receptors in the regulation of anxiety, sleep, memory, and addiction. 9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide has also been used to study the pharmacological properties of benzodiazepines and their interactions with other drugs.
properties
IUPAC Name |
9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-10-7-11(8-10)15-14(18)17-6-5-12-3-4-13(9-17)16(12)2/h10-13H,3-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBWCZQLDPKTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)N2CCC3CCC(C2)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)



![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)

![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)

![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)

![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)